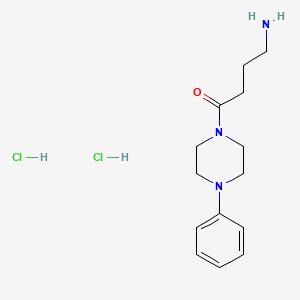

4-Amino-1-(4-phenylpiperazin-1-yl)butan-1-one dihydrochloride

Overview

Description

“4-Amino-1-(4-phenylpiperazin-1-yl)butan-1-one dihydrochloride” is a chemical compound with the molecular formula C14H23Cl2N3O and a molecular weight of 320.3 g/mol . It is typically available in powder form .

Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . Its molecular weight is 320.3 g/mol . More detailed physical and chemical properties may be available in specialized chemical databases or safety data sheets.Scientific Research Applications

Affinity for Sigma Binding Sites

- A study by Perregaard et al. (1995) explored compounds related to 4-Amino-1-(4-phenylpiperazin-1-yl)butan-1-one dihydrochloride, finding high affinity for both sigma 1 and sigma 2 binding sites. These compounds also showed affinity for serotonin 5-HT1A and 5-HT2A, dopamine D2, and adrenergic alpha 1 receptors (Perregaard, Moltzen, Meier, & Sanchez, 1995).

Antipsychotic Agent Potential

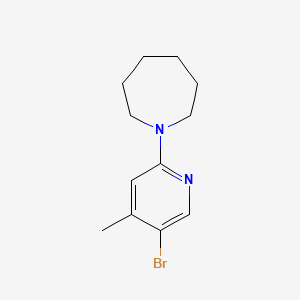

- Peprah et al. (2012) conducted structure-activity relationship studies on a homopiperazine analog of haloperidol, which is structurally similar to this compound. They identified several new agents with potential as antipsychotic drugs (Peprah, Zhu, Eyunni, Etukala, Setola, Roth, & Ablordeppey, 2012).

Anticancer and Antimicrobial Activities

- Rathinamanivannan et al. (2019) synthesized derivatives of 4-Amino-1-(4-phenylpiperazin-1-yl)butan-1-one and studied their antimicrobial and anticancer activities. They employed in silico docking and in vitro assays to assess these properties (Rathinamanivannan, Megha, Chinnamanayakar, Kumar, & Ezhilarasi, 2019).

Dipeptidyl Peptidase IV Inhibition for Diabetes Treatment

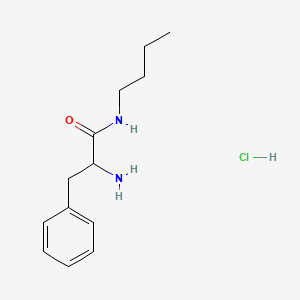

- Kim et al. (2005) investigated a series of beta-amino amides related to this compound as inhibitors of dipeptidyl peptidase IV for treating type 2 diabetes. They identified a potent, orally active compound with excellent selectivity and in vivo efficacy in animal models (Kim, Wang, Beconi, Eiermann, Fisher, He, Hickey, Kowalchick, Leiting, Lyons, Marsilio, McCann, Patel, Petrov, Scapin, Patel, Roy, Wu, Wyvratt, Zhang, Zhu, Thornberry, & Weber, 2005).

Central Nervous System Receptor Affinity

- Beduerftig et al. (2001) described a novel synthesis method for compounds structurally similar to this compound, exploring their interactions with central nervous system receptors (Beduerftig, Weigl, & Wünsch, 2001).

Anticonvulsant Activity

- Kamiński et al. (2015) synthesized hybrid compounds, including derivatives of 4-Amino-1-(4-phenylpiperazin-1-yl)butan-1-one, displaying broad-spectrum anticonvulsant activity in preclinical seizure models (Kamiński, Zagaja, Łuszczki, Rapacz, Andres-Mach, Latacz, & Kieć‐Kononowicz, 2015).

Calcium Channel Blocker for Pain Management

- Noh et al. (2011) developed a quantification method for a novel T-type calcium channel blocker related to 4-Amino-1-(4-phenylpiperazin-1-yl)butan-1-one, which showed potential as a pain reliever in rat neuropathic pain models (Noh, Kim, Kam, Choo, Lee, & Kang, 2011).

Catalysis and Synthetic Applications

- Pourghasemi Lati et al. (2018) synthesized 4-(4-Propylpiperazine-1-yl)butane-1-sulfonic acid-modified silica-coated magnetic nanoparticles. These nanoparticles were used as a catalyst in the synthesis of benzothiazolylamino phenylmethyl-2-naphthols, demonstrating the utility of related compounds in catalytic applications (Pourghasemi Lati, Shirini, Alinia-Asli, & Rezvani, 2018).

Histamine H4 Receptor Ligands

- Altenbach et al. (2008) studied a series of 2-aminopyrimidines as ligands for the histamine H4 receptor, providing insights into the role of similar compounds in anti-inflammatory and pain relief applications (Altenbach, Adair, Bettencourt, Black, Fix-Stenzel, Gopalakrishnan, Hsieh, Liu, Marsh, McPherson, Milicic, Miller, Vortherms, Warrior, Wetter, Wishart, Witte, Honore, Esbenshade, Hancock, & Brioni, 2008).

Safety and Hazards

The compound has been labeled with the GHS07 pictogram, indicating that it may cause certain health hazards. Precautionary statements associated with the compound include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . For more detailed safety information, please refer to the compound’s Material Safety Data Sheet (MSDS).

properties

IUPAC Name |

4-amino-1-(4-phenylpiperazin-1-yl)butan-1-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O.2ClH/c15-8-4-7-14(18)17-11-9-16(10-12-17)13-5-2-1-3-6-13;;/h1-3,5-6H,4,7-12,15H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEEPKDJEGQVJEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)CCCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1527829.png)

![2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-1-propanone hydrochloride](/img/structure/B1527834.png)

![2-[2-Amino(ethyl)-4-(trifluoromethyl)anilino]-1-ethanol](/img/structure/B1527839.png)

![1-[3-Amino-4-(ethylsulfonyl)phenyl]-3-pyrrolidinol](/img/structure/B1527846.png)